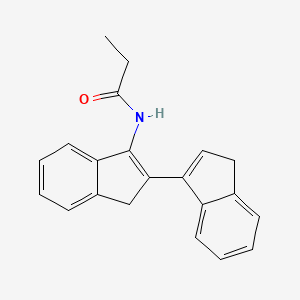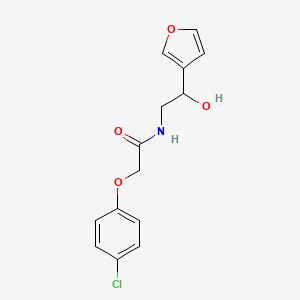![molecular formula C19H16N2O2S2 B2548725 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 681165-48-0](/img/structure/B2548725.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide" is a derivative of chromene, a heterocyclic compound that has garnered interest due to its potential biological activities. Chromene derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities. The presence of a thiazole ring and a phenylthio group in the compound suggests that it may exhibit unique chemical behavior and biological activity.
Synthesis Analysis
The synthesis of chromene derivatives typically involves the formation of the chromene core followed by functionalization at various positions on the ring system. In the case of the related compound 5-(2-hydroxyphenyl)-3-(4-(phenylthio)phenyl)-1H-pyrazole-2(5H)-carbothioamide, the synthesis was achieved via the ring opening of 2-(4-(phenylthio)phenyl)-4H-chromen-4-one with semicarbazide in the presence of ethanol and KOH under ultrasonic irradiation . This method could potentially be adapted for the synthesis of "N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide" by incorporating the appropriate thiazole and propanamide functionalities.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a fused benzopyran ring system. The addition of a thiazole ring would introduce nitrogen and sulfur atoms into the structure, potentially affecting the compound's electronic distribution and reactivity. The phenylthio group is a common moiety that can influence the compound's ability to interact with biological targets through hydrophobic and pi-stacking interactions .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to the reactive nature of the chromene core. The presence of substituents such as the phenylthio group can direct these reactions to specific positions on the ring system. The thiazole ring can also participate in chemical reactions, such as the formation of metal complexes or as a site for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the solubility of these compounds can be low, as seen with the related compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which has poor water solubility . Modifications to the chromene core, such as the introduction of a thiazole ring or a phenylthio group, can further affect properties like solubility, melting point, and stability. These properties are crucial for the compound's potential as a therapeutic agent, as they influence its bioavailability and pharmacokinetics .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions A study by Md. Belal and A. Khan (2015) described the synthesis of various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives through C–H bond activation. This process utilized sodium sulfide for sulfur atom introduction and I2 as a catalyst, showcasing a transition metal-free oxidative coupling for C–S bond formation, resulting in thiazole-containing coumarin derivatives with good yields (Md. Belal & A. Khan, 2015).
Antimicrobial Applications Research by E. Darwish et al. (2014) focused on creating new heterocyclic compounds with antimicrobial properties. The study synthesized compounds incorporating a sulfamoyl moiety, demonstrating significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (E. Darwish et al., 2014).
Microwave-Assisted Synthesis J. Raval et al. (2012) developed an environmentally benign method for synthesizing 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using microwave irradiation. This method offered increased reaction rates and better yields, with some compounds displaying significant antimicrobial activity (J. Raval et al., 2012).
Detection and Imaging Applications Kailasam Saravana Mani et al. (2018) synthesized a probe for the detection of Cr3+ ions, demonstrating a color response change upon complexation. This work suggests the potential for using such compounds in sensing and living cell imaging applications (Kailasam Saravana Mani et al., 2018).
Catalysis and Green Chemistry Avuthu Vidya Sagar Reddy and Y. Jeong (2016) reported an efficient synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives using an eco-friendly catalyst under solvent-free conditions. This study emphasizes the importance of green chemistry principles in synthesizing structurally diverse compounds with potential biological activities (Avuthu Vidya Sagar Reddy & Y. Jeong, 2016).
Propriétés
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17(10-11-24-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVJBVJMMOFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)


![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)